
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline is a chiral organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by the presence of a methyl group at the 4th position and a tetrahydroquinoline core, which is a partially saturated quinoline. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, making it optically active. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of 4-methylquinoline using a chiral catalyst to obtain the desired (S)-enantiomer. The reaction conditions typically include the use of hydrogen gas under pressure and a chiral catalyst such as a rhodium or ruthenium complex.
Another method involves the asymmetric reduction of 4-methylquinoline using a chiral reducing agent. This approach often employs reagents like borane or lithium aluminum hydride in the presence of a chiral ligand to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced chiral catalysts. The choice of catalyst and reaction conditions is crucial to ensure the selective production of the (S)-enantiomer.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Further reduction of the tetrahydroquinoline ring can lead to the formation of fully saturated quinoline derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methyl group at the 4th position can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated tetrahydroquinoline derivatives.
Scientific Research Applications
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for the treatment of neurological disorders and as a ligand in drug design.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-4-Methyl-1,2,3,4-tetrahydroquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with biological macromolecules, influencing various biochemical pathways. For example, it may inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects.
Comparison with Similar Compounds
(S)-4-Methyl-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives:
4-Methyl-1,2,3,4-tetrahydroquinoline: The racemic mixture of the compound, which lacks the specific stereochemistry of the (S)-enantiomer.
1,2,3,4-Tetrahydroquinoline: Lacks the methyl group at the 4th position, resulting in different chemical and biological properties.
Quinoline: The fully aromatic parent compound, which has distinct chemical reactivity and biological activity compared to its partially saturated derivatives.
The uniqueness of this compound lies in its chiral nature and the presence of the methyl group, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
1335557-97-5 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(4S)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m0/s1 |
InChI Key |
OXNZWCYNCDWCJA-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1CCNC2=CC=CC=C12 |
Canonical SMILES |
CC1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(spiro[3.4]octan-2-ylmethyl)ethanamine](/img/structure/B12992941.png)
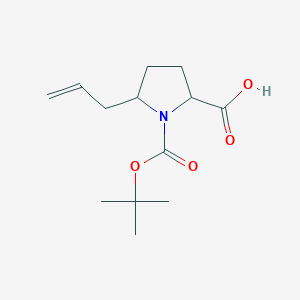
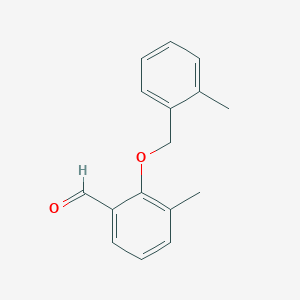

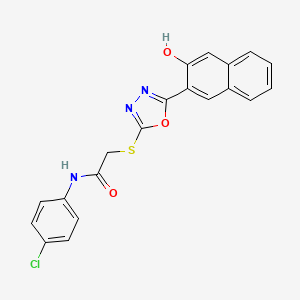

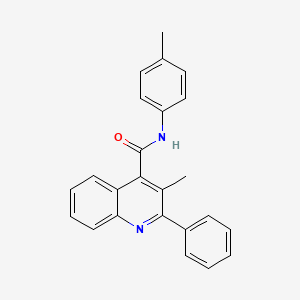
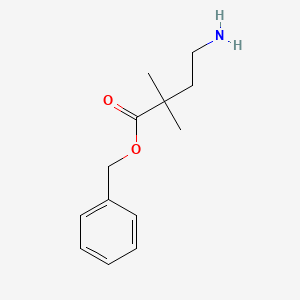
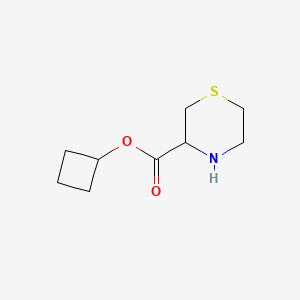
![3-[8-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B12992965.png)
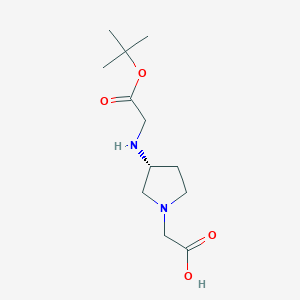
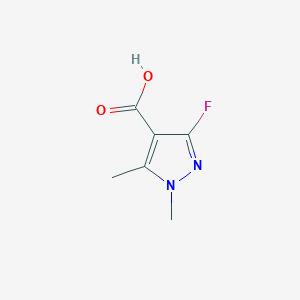
![[3,3'-Bipyridine]-2-carboxylic acid](/img/structure/B12992993.png)
![tert-Butyl (1S,6R)-5,5-dimethyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12992997.png)
